molecular formula C21H19N3O4S B2537368 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea CAS No. 318959-03-4

3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea

Cat. No.: B2537368
CAS No.: 318959-03-4
M. Wt: 409.46
InChI Key: RWLPDQABUIAHIV-XOBRGWDASA-N
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Description

This compound features a naphtho[2,1-b]pyran core substituted with a hydroxymethyl group at the (1S,2S) position and a thiourea moiety linked to a 4-nitrophenyl group.

Properties

IUPAC Name

1-[(1S,2S)-2-(hydroxymethyl)-2,3-dihydro-1H-benzo[f]chromen-1-yl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c25-11-14-12-28-18-10-5-13-3-1-2-4-17(13)19(18)20(14)23-21(29)22-15-6-8-16(9-7-15)24(26)27/h1-10,14,20,25H,11-12H2,(H2,22,23,29)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLPDQABUIAHIV-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](C2=C(O1)C=CC3=CC=CC=C32)NC(=S)NC4=CC=C(C=C4)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea typically involves multiple steps:

    Formation of the Naphthopyran Core: This step involves the cyclization of appropriate precursors to form the naphthopyran ring system.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde as a reagent.

    Attachment of the Nitrophenyl Thiourea Moiety: This step involves the reaction of the naphthopyran derivative with 4-nitrophenyl isothiocyanate under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea moiety under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways and develop new derivatives with tailored properties.

Antitumor Activity

Recent studies have demonstrated that derivatives of naphthopyran compounds exhibit significant antitumor properties. For instance:

  • Study Overview : A study evaluated the efficacy of pyran derivatives against U373 glioblastoma and A549 non-small-cell lung cancer cells.
  • Findings : The IC50 values of these compounds were notably lower than those of standard chemotherapeutic agents, indicating strong antitumor potential.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

  • Study Overview : In vitro tests revealed that similar thiourea compounds could inhibit the growth of various bacterial strains.
  • Findings : Compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria at concentrations as low as 10 µM.

Medicine

The compound is being investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation. Its mechanism of action may involve:

  • DNA Binding : Interacting with DNA to disrupt replication or transcription processes in cancer cells.
  • Enzyme Inhibition : Inhibiting specific enzymes involved in cancer cell metabolism.

Similar Compounds

Compound NameStructural Difference
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-aminophenyl)thioureaAmino group instead of nitro group
3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-methylphenyl)thioureaMethyl group instead of nitro group

Uniqueness

The presence of the nitro group in this compound enhances its reactivity and potential for specific biological interactions compared to similar compounds.

Study 1: Antitumor Efficacy

A comprehensive study on pyran derivatives highlighted their effectiveness against cancer cell lines:

  • Cell Lines Tested : U373 glioblastoma and A549 non-small-cell lung cancer.
  • Results : Significant inhibition of cell proliferation was observed.

Study 2: Antimicrobial Activity

Research focused on antimicrobial properties revealed that thiourea derivatives could effectively combat resistant bacterial strains:

  • Minimum Inhibitory Concentration (MIC) : Effective at concentrations as low as 10 µM against various strains.

Mechanism of Action

The mechanism of action of 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Structural Analog 1: Thiourea Derivatives with Cyclohexyl/Perfluorophenyl Substituents

Example: 1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea

  • Key Differences: Substituents: The dimethylamino-cyclohexyl group replaces the naphthopyran core, and the perfluorophenyl group replaces the 4-nitrophenyl. Physicochemical Properties:
  • Higher hydrophobicity due to the perfluorophenyl group.
  • Molecular weight: 367.38 g/mol (vs. ~453.64 g/mol for the target compound).
    • Biological Implications : Perfluorophenyl groups enhance metabolic stability but may reduce solubility.

Table 1 : Comparison of Thiourea Derivatives

Compound Core Structure Substituent (R1) Substituent (R2) Molecular Weight (g/mol)
Target Compound Naphtho[2,1-b]pyran (1S,2S)-Hydroxymethyl 4-Nitrophenyl ~453.64*
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea Cyclohexyl Dimethylamino Perfluorophenyl 367.38

*Estimated based on similar naphthopyran derivatives .

Structural Analog 2: Naphtho[2,1-b]furan-Based Pyrazolines and Isoxazoles

Example : 1-(4-Nitrophenyl)-3-(naphtho[2,1-b]furan-2-yl)-5-aryl-2-pyrazolines

  • Key Differences :
    • Core Structure : Naphtho[2,1-b]furan instead of naphthopyran.
    • Functional Groups : Pyrazoline or isoxazole rings replace the thiourea moiety.
    • Biological Activity :
  • Compound 4e (pyrazoline derivative) showed potent antimicrobial activity.
  • Analgesic activity was noted in compound 3d.

Structural Analog 3: Naphtho[2,1-b]pyran-2-amine Hydrochloride

Example : 1H,2H,3H-naphtho[2,1-b]pyran-2-amine hydrochloride

  • Key Differences :
    • Substituents : An amine group replaces the hydroxymethyl and thiourea groups.
    • Physicochemical Properties :
  • Molecular weight: 235.71 g/mol (lower due to lack of thiourea and nitrophenyl groups).
  • Likely higher water solubility due to the hydrochloride salt.
    • Implications for Target Compound : The thiourea and nitrophenyl groups in the target compound may reduce solubility but enhance interaction with hydrophobic biological targets.

Research Findings and Hypotheses

  • Antimicrobial Potential: The 4-nitrophenyl group in the target compound may mimic electron-withdrawing substituents in active pyrazolines (e.g., 4e), suggesting possible antimicrobial activity .
  • Synthetic Challenges : Stereoselective synthesis of the (1S,2S)-hydroxymethyl-naphthopyran core may require specialized catalysts, akin to methods used for naphthofuran derivatives .
  • Stability : Thiourea derivatives with aromatic substituents (e.g., perfluorophenyl) exhibit stability under refrigeration (0–6°C), suggesting similar storage requirements for the target compound .

Biological Activity

The compound 3-[(1S,2S)-2-(hydroxymethyl)-1H,2H,3H-naphtho[2,1-b]pyran-1-yl]-1-(4-nitrophenyl)thiourea is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a naphtho[2,1-b]pyran moiety and a nitrophenyl thiourea group. The specific stereochemistry at the naphtho-pyran position contributes to its biological interactions.

Antitumor Activity

Recent studies have indicated that derivatives of 4H-pyrans, including those similar to our compound of interest, exhibit significant antitumor properties. For instance, a study highlighted that certain pyran derivatives function as effective minor groove binders in DNA, which may lead to inhibition of cancer cell proliferation. The binding constants for these interactions ranged from Kb=1.53×104K_b=1.53\times 10^4 to Kb=2.05×106K_b=2.05\times 10^6 M1^{-1} .

Antimicrobial Properties

The naphtho-pyran derivatives have also shown promising antimicrobial activity. In vitro tests revealed that these compounds can inhibit the growth of various bacterial strains. For example, certain analogs demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential.

The proposed mechanism of action for the biological activity of this compound includes:

  • DNA Binding : The ability to interact with DNA suggests that the compound may disrupt replication or transcription processes in cancer cells.
  • Enzyme Inhibition : Some studies have reported that thiourea derivatives can inhibit specific enzymes involved in cancer cell metabolism and proliferation .

Study 1: Antitumor Efficacy

A study conducted on a series of pyran derivatives demonstrated their efficacy against various cancer cell lines, including U373 glioblastoma and A549 non-small-cell lung cancer cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar thiourea compounds. The results showed that these compounds could effectively inhibit bacterial growth at concentrations as low as 10 µM against resistant strains .

Data Table: Biological Activity Summary

Biological ActivityTest SystemIC50 (µM)Reference
AntitumorU373 Glioblastoma< 5
AntitumorA549 Non-small-cell lung< 10
AntimicrobialGram-positive Bacteria10
AntimicrobialGram-negative Bacteria15

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